

Fenobam: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: *Fenobam*

Cat. No.: *B8814218*

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Abstract

Fenobam, [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea], is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its specific molecular target was not identified until much later. This discovery has led to a renewed interest in **Fenobam** as a valuable tool for studying mGluR5 pharmacology and as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including anxiety, fragile X syndrome, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Fenobam**, with a focus on its interaction with the mGluR5 receptor. Detailed experimental protocols for its synthesis and key pharmacological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

Fenobam is an imidazole derivative with a complex chemical structure that includes a substituted phenylurea moiety linked to a methylated imidazolinone ring.

Chemical Identification

Property	Value
IUPAC Name	N-(3-chlorophenyl)-N'-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea[1]
CAS Number	57653-26-6[1]
Molecular Formula	C ₁₁ H ₁₁ ClN ₄ O ₂ [1]
Molecular Weight	266.68 g/mol [1]
Canonical SMILES	CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl
InChI Key	DWPQODZAOSWNHB-UHFFFAOYSA-N

Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in DMSO; sparingly soluble in other organic solvents; practically insoluble in water.
Purity	Commercially available with >98% purity.

Tautomerism

Fenobam can exist in different tautomeric forms. High-resolution NMR spectroscopy has been instrumental in elucidating the predominant tautomeric structure in solution.[2] Studies have shown that in solution, **Fenobam** predominantly exists as the tautomer where the proton is on the nitrogen atom of the urea linkage adjacent to the imidazole ring. This preference is influenced by intramolecular hydrogen bonding.

Pharmacological Properties

Fenobam's primary pharmacological activity is as a potent and selective negative allosteric modulator of the mGluR5 receptor.

Mechanism of Action

Fenobam binds to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric binding site for the endogenous ligand, glutamate. As a negative allosteric modulator, **Fenobam** does not compete with glutamate for binding but rather changes the conformation of the receptor in such a way that it reduces the affinity and/or efficacy of glutamate. This leads to a decrease in the downstream signaling cascade initiated by mGluR5 activation.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for **Fenobam**'s interaction with the mGluR5 receptor.

Parameter	Species	Value	Reference
IC ₅₀ (quisqualate-induced Ca ²⁺ mobilization)	Human	58 ± 2 nM	
IC ₅₀ (basal mGluR5 activity)	Human	84 ± 13 nM	
K _d ([³ H]fenobam binding)	Rat	54 ± 6 nM	
K _d ([³ H]fenobam binding)	Human	31 ± 4 nM	
K _i (inhibition of [³ H]fenobam binding by MPEP)	Human	6.7 ± 0.7 nM	

Pharmacokinetics

Pharmacokinetic studies of **Fenobam** have been conducted in various species, including rodents and humans.

Species	Route	Dose	Tmax	Cmax	Half-life (t _{1/2})	Bioavailability	Reference
Mouse	i.p.	30 mg/kg	~15 min	~1500 ng/mL (plasma)	~1 hour	-	
Rat	p.o.	30 mg/kg	1 hour	~300 ng/mL	~2 hours	-	
Human	p.o.	50-150 mg	2-4 hours	Highly variable	Not well defined	Highly variable	

Experimental Protocols

Synthesis of Fenobam

While the direct synthesis of **Fenobam** is not extensively detailed in readily available literature, a general synthetic route can be inferred from the synthesis of its analogs. The synthesis typically involves the condensation of two key intermediates: 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one and 3-chlorophenyl isocyanate.

Materials:

- 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one
- 3-chlorophenyl isocyanate
- Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one in the anhydrous solvent under an inert atmosphere.

- To this solution, add an equimolar amount of 3-chlorophenyl isocyanate dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield **Fenobam**.

mGluR5 Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency of mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.

Materials:

- HEK293 cells stably expressing human mGluR5
- Cell culture medium and supplements
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)
- **Fenobam** (or other test compounds)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Cell Culture: Culture the HEK293-hmGluR5 cells in appropriate flasks until they reach a suitable confluency.
- Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

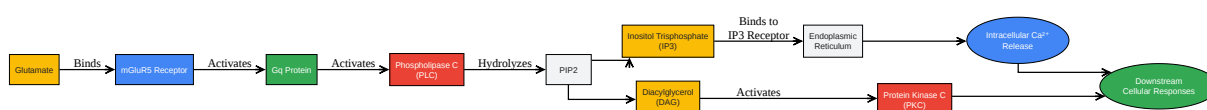
- **Dye Loading:** Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
- **Compound Incubation:** Wash the cells with assay buffer to remove excess dye. Add varying concentrations of **Fenobam** (or other test compounds) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
- **Fluorescence Measurement:** Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading.
- **Agonist Stimulation:** Inject a fixed concentration of the mGluR5 agonist into the wells and immediately begin recording the fluorescence intensity over time.
- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of **Fenobam** at each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Logical Relationships

Fenobam's mechanism of action can be visualized through its effect on the mGluR5 signaling pathway.

mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 receptor by glutamate initiates a cascade of intracellular events.

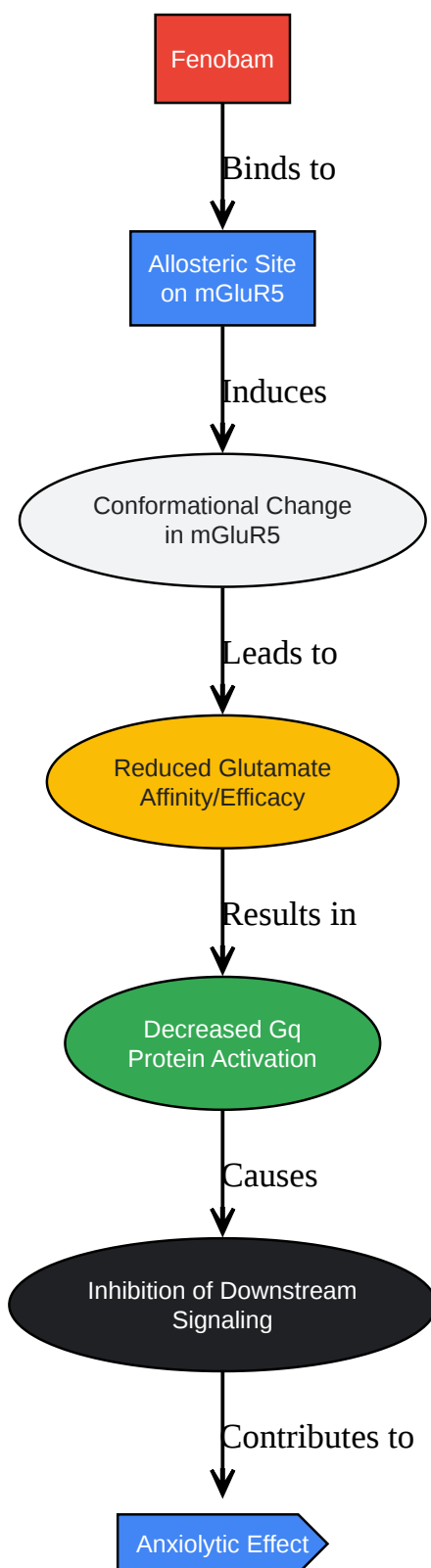


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Caption: The mGluR5 signaling cascade initiated by glutamate binding.

Fenobam's Negative Allosteric Modulation

Fenobam inhibits the mGluR5 signaling pathway by binding to an allosteric site on the receptor.

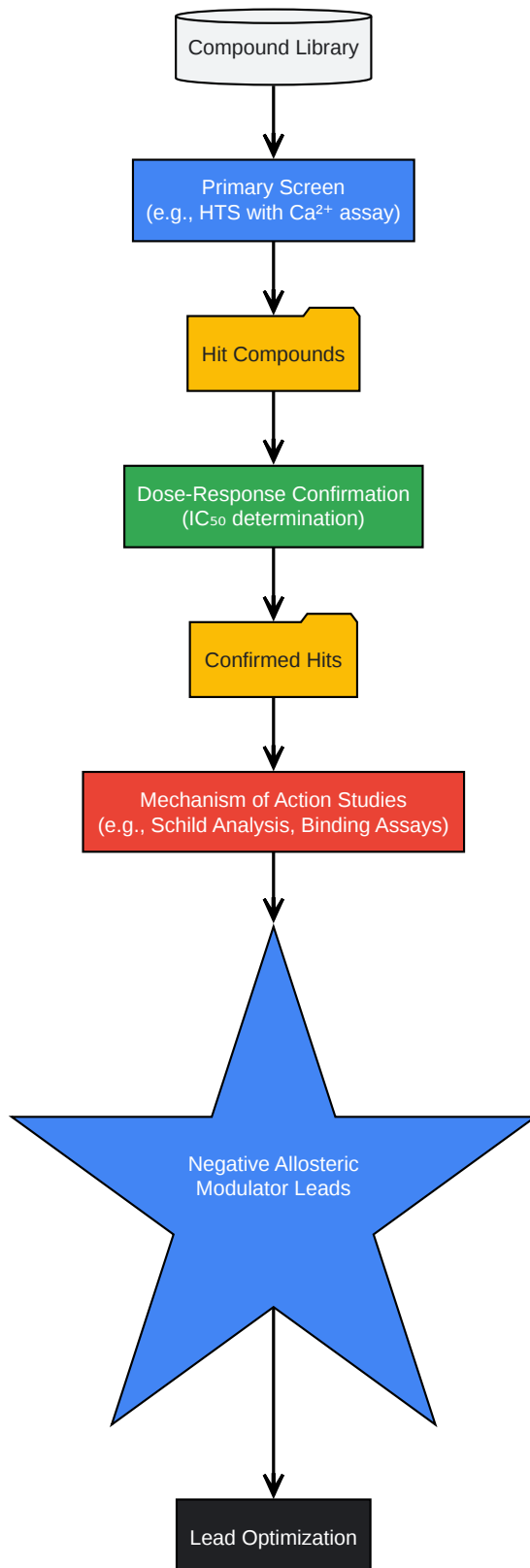


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Caption: Logical workflow of **Fenobam**'s negative allosteric modulation.

Experimental Workflow for NAM Screening

A typical workflow for identifying and characterizing negative allosteric modulators of mGluR5.



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Caption: Experimental workflow for negative allosteric modulator screening.

Conclusion

Fenobam serves as a prototypical negative allosteric modulator of mGluR5, offering a valuable pharmacological tool for both basic and translational research. Its well-characterized chemical structure and pharmacological profile make it an important reference compound in the development of novel therapeutics targeting the mGluR5 receptor. The detailed methodologies and data presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in this promising field. Further investigation into its pharmacokinetic variability and the development of analogs with improved properties will be crucial for its potential clinical applications.

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